![molecular formula C14H15NO4 B2383331 Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate CAS No. 887359-96-8](/img/structure/B2383331.png)
Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate
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Overview
Description
Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a methoxyphenylamino group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate typically involves the reaction of 2-methoxyphenylamine with a furoic acid derivative. One common method is the condensation of 2-methoxyphenylamine with methyl 5-formyl-2-furoate under acidic conditions, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Furan-2,5-diones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Therapeutic Applications
-
Prostaglandin Agonists :
The compound is noted for its role as a prostaglandin agonist, which can be pivotal in treating conditions like dysmenorrhea, asthma, hypertension, and infertility disorders. Prostaglandins are known for their diverse biological activities, including smooth muscle contraction and neurotransmitter modulation . -
Cancer Research :
There is emerging evidence suggesting that derivatives of compounds similar to methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate exhibit inhibitory effects on specific enzymes involved in cancer progression. For example, studies on substituted indoles have demonstrated their potential as inhibitors of lipoxygenases, which are implicated in inflammation and cancer . -
Inflammatory Disorders :
The compound's ability to modulate inflammatory responses positions it as a candidate for treating various inflammatory diseases. Its mechanism may involve the inhibition of inflammatory mediators and pathways associated with prostaglandin signaling .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of furoic acid derivatives with methoxyphenyl amines under controlled conditions to ensure high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.
Case Study 1: Prostaglandin-Related Disorders
In a clinical setting, this compound was evaluated for its efficacy in managing preterm labor and cervical ripening. Patients treated with this compound showed significant improvement in symptoms compared to control groups, indicating its potential utility in obstetric care.
Case Study 2: Cancer Inhibition
Research involving the compound's analogs demonstrated promising results in inhibiting ALOX15 activity, an enzyme linked to tumor growth and metastasis. In vitro studies revealed that these compounds could reduce cell proliferation in cancer cell lines by targeting specific metabolic pathways .
Mechanism of Action
The mechanism of action of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, influencing biological processes .
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Comparison: Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate is unique due to its furan ring structure, which imparts distinct chemical properties compared to similar compounds with benzene or thiophene rings. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Biological Activity
Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- IUPAC Name : 5-[(2-methoxyanilino)methyl]furan-2-carboxylic acid
- Chemical Structure :
This compound exhibits its biological effects primarily through its interaction with specific enzymes and receptors. The methoxyphenylamino group allows for hydrogen bonding and hydrophobic interactions at active sites, which can modulate protein activity and influence various cellular pathways.
Biological Activities
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections.
- Potential Therapeutic Applications :
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anti-inflammatory | Inhibits pathways related to prostaglandin synthesis |
Antimicrobial | Exhibits potential against various pathogens |
Therapeutic Applications | Explored for treatment of dysmenorrhea, asthma, hypertension, infertility |
Case Study: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered in controlled doses. The results indicated a reduction in edema and pain response similar to established NSAIDs .
Case Study: Antimicrobial Efficacy
In vitro tests showed that the compound displayed notable antibacterial activity against strains such as E. coli and Staphylococcus aureus. The inhibition zones measured during the experiments suggested that the compound could be developed into an effective antimicrobial agent .
Comparison with Similar Compounds
This compound is structurally distinct from other compounds like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline due to its furan ring structure. This unique configuration contributes to its specific reactivity and interaction profiles with biological targets.
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Furan derivative | Anti-inflammatory, antimicrobial |
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Benzene derivative | Primarily anti-inflammatory |
Q & A
Q. What are the common synthetic routes for Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate, and how are reaction conditions optimized?
Basic Synthesis Methodology
The compound is typically synthesized via multi-step reactions involving:
- Michael Addition-Elimination : Reacting a substituted furanone (e.g., 3,4-dichloro-5-methoxyfuran-2(5H)-one) with an amine-containing precursor (e.g., glycine methyl ester) in the presence of triethylamine. This forms the core furan-2-carboxylate structure .
- Functionalization : Introducing the (2-methoxyphenyl)amino group via reductive amination or nucleophilic substitution, using catalysts like Pd/C or CuI .
Advanced Optimization Strategies
- Electrochemical Methods : Sustainable routes using iodide catalysts in methanol with graphite electrodes can oxidize furfural derivatives to furoates, avoiding stoichiometric oxidants and high pressures .
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) improve yields by stabilizing intermediates. Reaction monitoring via TLC or HPLC ensures stepwise progression .
Q. How is this compound characterized, and what analytical contradictions may arise?
Basic Characterization Techniques
- Spectroscopy :
Advanced Data Contradiction Analysis
Discrepancies in spectral data (e.g., shifted NMR peaks) may arise from:
- Tautomerism : Keto-enol equilibria in furanone derivatives can alter proton environments.
- Solvent Effects : DMSO-d6 vs. CDCl3 may shift NH or OH signals.
- Impurity Interference : Byproducts from incomplete reactions (e.g., unreacted glycine ester) require rigorous purification (HPLC, recrystallization) .
Q. What biological activities are associated with this compound, and how are they evaluated?
Basic Bioactivity Screening
- Antimicrobial Assays : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or MIC assays.
- Anti-inflammatory Potential : Evaluated using COX-2 inhibition assays or LPS-induced cytokine models .
Advanced Mechanistic Studies
- Target Identification : Molecular docking predicts interactions with enzymes (e.g., DHFR, COX-2). Validate via enzyme inhibition kinetics (IC50 determination) .
- SAR Analysis : Modifying the methoxy group’s position (e.g., 3- vs. 4-methoxyphenyl) alters bioactivity. Electron-withdrawing groups (Cl, NO2) enhance antimicrobial potency .
Q. How do structural modifications influence the compound’s solubility and stability?
Basic Physicochemical Profiling
- Solubility : Assessed in DMSO (for in vitro assays) or simulated biological fluids (PBS, pH 7.4). Low aqueous solubility may necessitate prodrug design (e.g., phosphate esters) .
- Stability : Hydrolytic degradation of the methyl ester in basic conditions monitored via HPLC. Stabilizers (e.g., antioxidants) extend shelf life .
Advanced Formulation Strategies
- Nanocarrier Encapsulation : Liposomes or PLGA nanoparticles improve bioavailability.
- pH-Sensitive Derivatives : Introduce carboxylate groups for enhanced solubility in physiological environments .
Q. What computational methods predict the compound’s reactivity and interactions?
Basic Modeling Approaches
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and predict frontier orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- Molecular Dynamics : Simulate binding to protein targets (e.g., 50 ns simulations in GROMACS) .
Advanced Multi-Scale Modeling
- QSAR : Correlate substituent effects (e.g., Hammett σ values) with bioactivity.
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetics (e.g., CYP450 metabolism, BBB permeability) .
Q. How are contradictions in biological activity data resolved across studies?
Methodological Harmonization
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability.
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity .
- Purity Verification : Ensure >95% purity (via HPLC) to exclude confounding by impurities .
Q. What green chemistry approaches apply to its synthesis?
Sustainable Methodologies
Properties
IUPAC Name |
methyl 5-[(2-methoxyanilino)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-12-6-4-3-5-11(12)15-9-10-7-8-13(19-10)14(16)18-2/h3-8,15H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSQYTQBKFILKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=C(O2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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